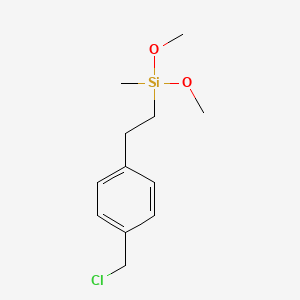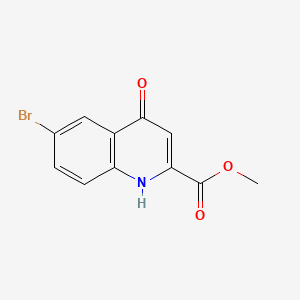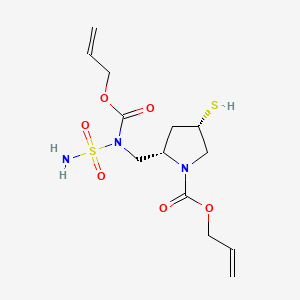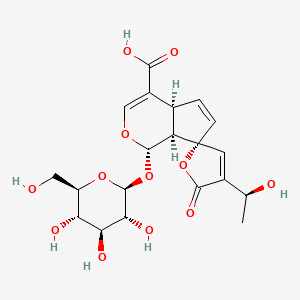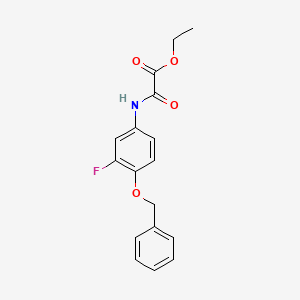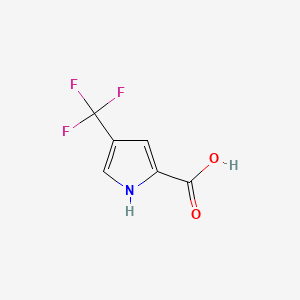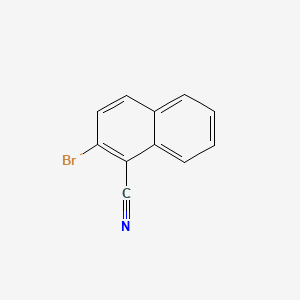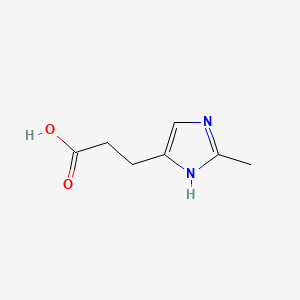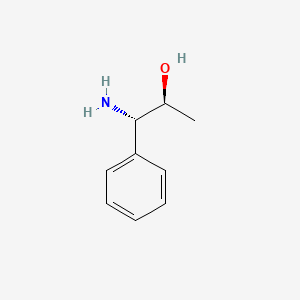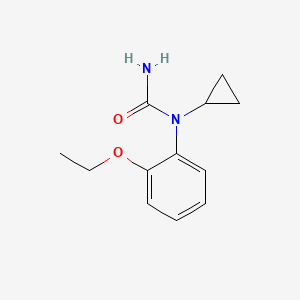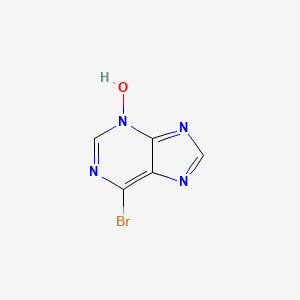
6-Bromopurine 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopurine 3-oxide is a derivative of purine, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 6th position and an oxide group at the 3rd position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopurine 3-oxide typically involves the bromination of purine followed by oxidation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures. The oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and reagents is also optimized to ensure cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromopurine 3-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Higher oxides of purine.
Reduction: 6-Bromopurine 3-hydroxide.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromopurine 3-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on nucleic acid metabolism and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA replication.
Mechanism of Action
The mechanism of action of 6-Bromopurine 3-oxide involves its interaction with nucleic acids and enzymes. The bromine atom and oxide group can form covalent bonds with nucleophilic sites on DNA and proteins, leading to the inhibition of DNA replication and enzyme activity. This compound targets specific molecular pathways involved in cell division and metabolism, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6-Bromopurine: Lacks the oxide group, making it less reactive in certain chemical reactions.
6-Chloropurine 3-oxide: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
6-Iodopurine 3-oxide: Contains an iodine atom, which can affect its solubility and reactivity.
Uniqueness
6-Bromopurine 3-oxide is unique due to the presence of both a bromine atom and an oxide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromo-3-hydroxypurine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-4-3-5(8-1-7-3)10(11)2-9-4/h1-2,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATMZKVDGCBTPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=CN(C2=N1)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704553 |
Source


|
| Record name | 6-Bromo-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19765-61-8 |
Source


|
| Record name | 6-Bromo-3H-purin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
